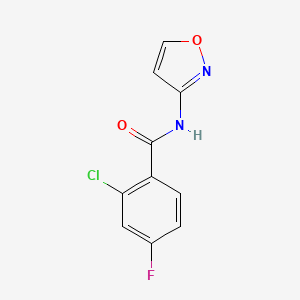![molecular formula C18H10N2O2 B5366291 5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)
5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is a synthetic compound that belongs to the benzimidazole family. It is also known as harmine and is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine, and recent scientific research has shown its potential as a therapeutic agent for various diseases.
Wirkmechanismus
Harmine exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, inhibition of monoamine oxidase, and activation of the Wnt signaling pathway. Harmine has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter levels. Harmine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments, including its availability, low cost, and well-defined chemical structure. However, harmine also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on harmine, including the development of novel synthetic analogs with improved pharmacological properties, the identification of new therapeutic targets, and the optimization of harmine dosing and administration. Harmine also has potential applications in other fields, such as agriculture and environmental science, where it may be used as a natural pesticide or herbicide.
In conclusion, harmine is a promising therapeutic agent with potential applications in various diseases. Further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Synthesemethoden
Harmine can be synthesized through various methods, including the condensation of tryptamine and 2-bromo-1,3-dimethoxybenzene, or the oxidation of harmaline. The synthesis of harmine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Harmine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease, harmine has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, harmine has been shown to increase the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Eigenschaften
IUPAC Name |
14-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2/c21-11-8-10-4-3-5-12-16(10)13(9-11)18(22)20-15-7-2-1-6-14(15)19-17(12)20/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZGEVPFSSYVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5366230.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5366260.png)
![3-{2-[butyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366267.png)

![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5366302.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)